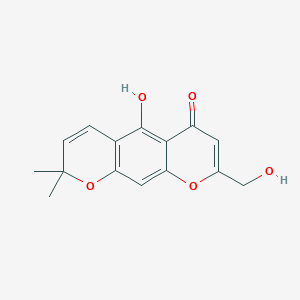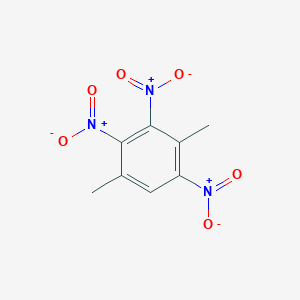
1,4-Dimethyl-2,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3,5-trinitrobenzene is an organic compound with the molecular formula C8H7N3O6. It is a derivative of benzene, where three nitro groups (NO2) and two methyl groups (CH3) are attached to the benzene ring. This compound is known for its high reactivity due to the presence of multiple nitro groups, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,4-Dimethyl-2,3,5-trinitrobenzene can be synthesized through the nitration of 1,4-dimethylbenzene (p-xylene). The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale nitration reactors where p-xylene is treated with a nitrating mixture. The reaction conditions, such as temperature, concentration of acids, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
1,4-Dimethyl-2,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1,4-Dimethyl-2,3,5-triaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1,4-Dicarboxy-2,3,5-trinitrobenzene.
Scientific Research Applications
1,4-Dimethyl-2,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability under certain conditions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3,5-trinitrobenzene involves its interaction with various molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
- 1,3,5-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
- 1,3-Dimethyl-2,4,6-trinitrobenzene
Comparison:
1,4-Dimethyl-2,3,5-trinitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which influences its reactivity and stability. Compared to 1,3,5-trinitrobenzene, it has additional methyl groups that can undergo further chemical transformations. Compared to 2,4,6-trinitrotoluene, it has a different arrangement of nitro groups, which affects its explosive properties and reactivity.
Properties
CAS No. |
602-27-7 |
|---|---|
Molecular Formula |
C8H7N3O6 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1,4-dimethyl-2,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-4-3-6(9(12)13)5(2)8(11(16)17)7(4)10(14)15/h3H,1-2H3 |
InChI Key |
ZKPLTLWJBLZUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


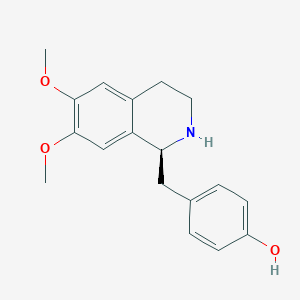
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
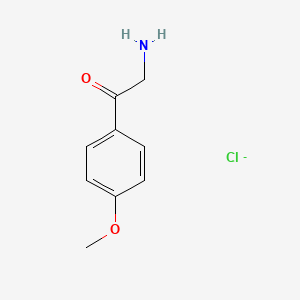

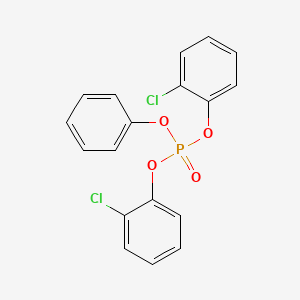

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)

![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
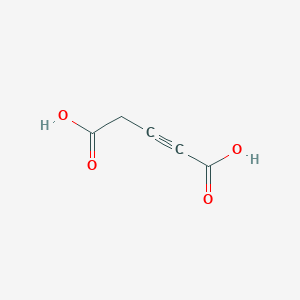
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)

